molecular formula C20H22N2O2 B2450356 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide CAS No. 922885-85-6

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2450356
CAS No.: 922885-85-6
M. Wt: 322.408
InChI Key: WNOOIAOEXLUVRK-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidinone ring, a tolyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific biological pathways.

    Pharmaceuticals: The compound may exhibit pharmacological activities, making it a candidate for drug development.

    Materials Science: Its unique chemical structure can be exploited for designing novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Tolyl Group: The tolyl group can be added through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on an aromatic ring.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyl)acetamide
  • N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(o-tolyl)acetamide
  • N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(phenyl)acetamide

Uniqueness

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)13-19(23)21-17-8-9-18(15(2)12-17)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOOIAOEXLUVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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